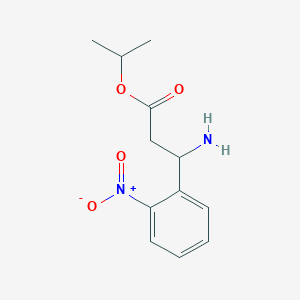

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate

Description

Properties

IUPAC Name |

propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-8(2)18-12(15)7-10(13)9-5-3-4-6-11(9)14(16)17/h3-6,8,10H,7,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDSCYOUHQUYRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC(C1=CC=CC=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Malonic Acid with 2-Nitrobenzaldehyde

This method involves a one-pot condensation reaction between malonic acid, 2-nitrobenzaldehyde, and ammonium acetate in butan-1-ol under reflux conditions.

- Reactants :

- Malonic acid (2.44 g, 1.1 equiv)

- 2-Nitrobenzaldehyde (2.40 g, 1.0 equiv)

- Ammonium acetate (3.54 g, 2.3 equiv)

- Solvent : Butan-1-ol (200 mL)

- Conditions : Reflux for 1.5–2 hours until CO₂ evolution ceases.

- Workup : The precipitate is filtered, washed with boiling butanol/ethanol/water, and dried at 80–100°C.

- Yield : 75%.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | Reflux (~117°C for butanol) |

| Reaction Time | 1.5–2 hours |

| Product Purity | Verified by TLC |

This route produces 3-amino-3-(2-nitrophenyl)propanoic acid, which can subsequently undergo esterification with propan-2-ol under acidic conditions (e.g., HCl catalysis) to yield the target ester.

Nucleophilic Aromatic Substitution

Amino acid esters can react with nitro-substituted aryl halides via nucleophilic substitution. For example, methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride reacts with 2-fluoronitrobenzene in acetonitrile.

- Reactants :

- Methyl (2S)-3-amino-2-[(benzyloxycarbonyl)amino]propanoate hydrochloride (0.250 g, 0.991 mmol)

- 2-Fluoronitrobenzene (0.310 mL, 2.97 mmol)

- Triethylamine (0.410 mL, 2.97 mmol)

- Solvent : Acetonitrile (7.5 mL)

- Conditions : Reflux for 16 hours under argon.

- Workup : Solvent removal, dissolution in ethyl acetate, washing (water/brine), drying (MgSO₄), and column chromatography.

- Yield : 0.330 g of product.

Adaptation for Propan-2-yl Ester :

Replace the methyl ester with propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate by using propan-2-ol during esterification or transesterification.

Organozinc reagents facilitate the introduction of nitrophenyl groups. For instance, 2-nitroiodobenzene reacts with organozinc species derived from amino acid precursors.

- Reactants :

- 2-Nitroiodobenzene (limiting reagent)

- Organozinc reagent (excess)

- Catalyst : Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%).

- Conditions : Room temperature, 4 hours.

- Yield : Up to 84%.

Application :

This method could be adapted to synthesize the nitrophenyl moiety early in the synthesis, followed by esterification with propan-2-ol.

Characterization and Polymorphism

While direct data for this compound is limited, analogous compounds exhibit crystallinity and specific spectral features:

- XRPD : Polymorph A of related diols shows peaks at 2θ = 3.876, 5.744, and 7.739.

- NMR : 3-(2-Nitrophenyl)propanoic acid derivatives display characteristic shifts (e.g., δ = 7.96 ppm for aromatic protons).

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Reduction: 3-amino-3-(2-aminophenyl)propanoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-amino-3-(2-nitrophenyl)propanoic acid and isopropanol.

Scientific Research Applications

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Position and Electronic Effects

- This positioning may enhance intramolecular hydrogen bonding, affecting solubility and crystallinity .

- Meta-Nitro (3-nitrophenyl): The meta-nitro analog (e.g., (S)-2-amino-3-(3-nitrophenyl)propanoic acid) exhibits reduced steric strain compared to the ortho derivative, which may improve synthetic yields in peptide coupling reactions .

- Halogen Substituents : The 2-chloro analog (CAS 787564-37-8) demonstrates how halogenation enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeted drugs .

Ester Group Modifications

- Isopropyl vs. Ethyl Esters: The isopropyl group in the target compound increases steric bulk and lipophilicity compared to ethyl esters (e.g., ethyl 3-amino-3-(4-iodophenyl)propanoate). This may prolong half-life in vivo but reduce aqueous solubility .

- Hydrochloride Salts: The hydrochloride salt of the 2-chloro analog improves solubility in polar solvents, facilitating formulation for intravenous administration .

Biological Activity

Introduction

Propan-2-yl 3-amino-3-(2-nitrophenyl)propanoate, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on recent research findings.

The synthesis of this compound typically involves the esterification of 3-amino-3-(2-nitrophenyl)propanoic acid with isopropanol, using sulfuric acid as a catalyst under reflux conditions. The general reaction can be summarized as follows:

Chemical Reactions and Analysis

This compound can undergo several chemical reactions, including:

- Reduction : The nitro group can be reduced to an amino group.

- Substitution : The amino group can participate in nucleophilic substitution reactions.

- Hydrolysis : The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

These reactions are crucial for exploring the compound's biological activity and therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. This interaction potentially modulates various biochemical pathways, including enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that the compound may inhibit certain enzymes by binding to their active sites. For instance, studies have shown that analogs of this compound exhibit significant inhibitory effects on enzymes such as iNOS (inducible nitric oxide synthase), which is involved in inflammatory responses. Table 1 summarizes the inhibitory activity of related compounds:

| Compound | % iNOS Inhibition |

|---|---|

| Compound A | 65% |

| Compound B | 72% |

| This compound | TBD |

Antimicrobial and Anti-inflammatory Properties

This compound has been investigated for its potential antimicrobial and anti-inflammatory properties. In vitro studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Case Studies

-

Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against common bacterial pathogens. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM.

- Pathogen Tested : Escherichia coli

- Minimum Inhibitory Concentration (MIC) : 40 µM

- Anti-inflammatory Activity : Another study assessed the compound's ability to reduce inflammation in cell cultures treated with lipopolysaccharides (LPS). The results showed a marked decrease in pro-inflammatory cytokine production when treated with the compound.

Therapeutic Potential

Given its promising biological activities, this compound is being explored as a potential therapeutic agent in drug development, particularly for inflammatory diseases and infections.

Comparison with Similar Compounds

This compound can be compared with similar compounds such as:

| Compound | Structure | Notable Activity |

|---|---|---|

| Propan-2-yl 3-amino-3-(4-nitrophenyl)propanoate | Ortho vs Para | Varying enzyme inhibition |

| Propan-2-yl 3-amino-3-(3-nitrophenyl)propanoate | Ortho vs Meta | Different pharmacological profiles |

The unique ortho position of the nitro group in this compound influences its reactivity and interaction with biological targets compared to its meta and para counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.